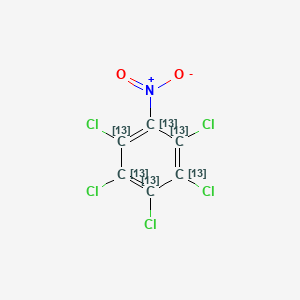

Pentachloronitrobenzene-13C6

Description

Structure

3D Structure

Properties

Molecular Formula |

C6Cl5NO2 |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

LKPLKUMXSAEKID-IDEBNGHGSA-N |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for Pentachloronitrobenzene 13c6

Application of ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of organic molecules and verifying the position of isotopic labels. wikipedia.org

In the case of Pentachloronitrobenzene-13C6, ¹³C NMR provides direct evidence of the incorporation of the ¹³C atoms into the aromatic ring. The presence of signals corresponding to all six carbons in the benzene (B151609) ring, with their characteristic chemical shifts influenced by the chlorine and nitro substituents, confirms the structural integrity of the molecule. nih.gov The enhanced signal intensity from the ¹³C-labeled carbons allows for unambiguous structural elucidation.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for assessing the isotopic purity of a labeled compound. rsc.orgresearchgate.net It can precisely measure the mass-to-charge ratio of ions, allowing for the differentiation between molecules with different isotopic compositions.

For this compound, HRMS analysis would involve:

Determining the Molecular Weight: The expected molecular weight for this compound is approximately 301.29 g/mol , which is higher than the unlabeled version (approximately 295.3 g/mol ) due to the six heavier ¹³C atoms. lgcstandards.comisotope.com

Quantifying Isotopic Distribution: HRMS can quantify the relative abundance of the fully labeled compound (containing six ¹³C atoms) compared to any partially labeled or unlabeled molecules. researchgate.net This allows for the calculation of the isotopic enrichment, which is often greater than 99% for commercially available standards. isotope.com

Fragmentation Analysis: In some cases, analyzing the fragmentation pattern in the mass spectrometer can provide additional confirmation of the label positions.

Modern techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) offer a robust strategy for determining both isotopic enrichment and structural integrity. rsc.org

Utilization of Pentachloronitrobenzene 13c6 As a Labeled Precursor

Synthesis of Chlorinated Organic Compounds for Mechanistic Investigations

The synthesis of this compound is a multi-step process that begins with the preparation of the isotopically labeled precursor, benzene-13C6.

Synthesis of Benzene-13C6: The foundational step is the synthesis of benzene (B151609) with all six carbon atoms being the ¹³C isotope. One common method involves the catalytic dehydroaromatization of ¹³C-labeled methane (B114726) (¹³CH₄) or carbon dioxide (¹³CO₂). This process is typically carried out using a molybdenum-impregnated H-ZSM-5 catalyst.

Nitration of Benzene-13C6: Once benzene-13C6 is obtained, the next step is the introduction of a nitro group to the labeled aromatic ring. This is achieved through nitration, a classic electrophilic aromatic substitution reaction. Benzene-13C6 is treated with a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions. The product of this step is nitrobenzene-13C6.

Chlorination of Nitrobenzene-13C6: The final step in the synthesis of this compound is the exhaustive chlorination of nitrobenzene-13C6. This reaction involves the substitution of the five hydrogen atoms on the benzene ring with chlorine atoms. The chlorination is typically carried out by reacting nitrobenzene-13C6 with chlorine gas (Cl₂) in the presence of a catalyst, such as iodine, and a solvent like chlorosulfuric acid. wikipedia.org The reaction is generally conducted at elevated temperatures, for instance, between 60-70 °C. wikipedia.org An alternative approach is the nitration of chlorinated benzenes. wikipedia.org It is important to control the reaction conditions to ensure complete chlorination and to minimize the formation of impurities, such as hexachlorobenzene (B1673134) (HCB), which can be a significant side product. wikipedia.org

A summary of the typical reaction conditions for the synthesis of unlabeled pentachloronitrobenzene, which are analogous to the synthesis of the ¹³C₆-labeled compound, is provided in the table below.

| Step | Reactants | Catalyst/Solvent | Temperature | Key Considerations |

| Nitration | Benzene, Nitric Acid, Sulfuric Acid | - | 40–70 °C | Formation of an isomer mix in the case of substituted benzenes. nih.gov |

| Chlorination | Nitrobenzene, Chlorine | Iodine, Chlorosulfuric Acid | 60–70 °C | Potential for incomplete chlorination and formation of HCB byproduct. wikipedia.org |

| Alternative | Pentachlorobenzene, Nitric Acid, Sulfuric Acid | - | 100-120 °C | A two-stage heating process can improve product purity. google.comgoogle.com |

Derivatization and Analog Preparation for Specific Research Applications

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its unlabeled counterpart and other related compounds in various matrices. This application can be considered a form of in-situ derivatization for mass spectrometric analysis, where its distinct mass allows for accurate and precise measurements.

Application as an Internal Standard: Due to its chemical similarity to the analyte of interest (unlabeled PCNB) and its different mass, this compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique is widely used in environmental monitoring and food safety analysis to determine the concentration of PCNB and its metabolites. isotope.comisotope.com For instance, it has been used in the analysis of pesticides in food and environmental samples, where it helps to correct for matrix effects and variations in instrument response. revistadechimie.roepa.gov The use of a ¹³C-labeled internal standard is crucial for achieving high accuracy and precision in these analyses.

Metabolite and Analog Studies: Research on the metabolism of pentachloronitrobenzene has identified several degradation products, including pentachloroaniline (B41903) (PCA), pentachlorophenol (B1679276) (PCP), and pentachlorothioanisole (B41897) (PCTA). wikipedia.org The synthesis and analysis of these metabolites are important for understanding the environmental fate and toxicological profile of PCNB. While the direct derivatization of this compound to form these specific labeled metabolites is not extensively documented in readily available literature, the study of the metabolism of the unlabeled compound provides a roadmap for potential synthetic targets. For example, the reduction of the nitro group in PCNB yields PCA. wikipedia.org

Furthermore, analogs of pentachloronitrobenzene, such as those with fewer chlorine atoms like p-chloronitrobenzene, 3,5-dichloronitrobenzene, and 3,4,5-trichloronitrobenzene, are used in specificity studies, for example, in the development of molecularly imprinted polymers for the selective detection of PCNB. mdpi.com The synthesis of ¹³C-labeled versions of these analogs would follow similar principles of isotopic labeling of the benzene ring followed by appropriate functionalization.

The table below summarizes the key research applications of this compound and its analogs.

| Application | Description | Research Area |

| Internal Standard | Used for accurate quantification of PCNB and its metabolites in complex matrices via isotope dilution mass spectrometry. isotope.comisotope.com | Environmental Analysis, Food Safety |

| Metabolism Studies | The unlabeled compound degrades to metabolites like PCA, PCP, and PCTA, providing targets for labeled synthesis to trace metabolic pathways. wikipedia.org | Environmental Science, Toxicology |

| Specificity Studies | Unlabeled analogs are used to test the selectivity of analytical methods, such as those employing molecularly imprinted polymers. mdpi.com | Analytical Chemistry |

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation

Isotope dilution mass spectrometry is recognized as a primary ratio method with the potential to be a definitive analytical technique. open.ac.uk It offers a high degree of accuracy by using an isotopically labeled version of the analyte as an internal standard.

Theoretical Principles of Isotope Dilution Analysis with Stable Isotopes

The fundamental principle of isotope dilution analysis (IDA) lies in the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (the unlabeled pentachloronitrobenzene). open.ac.ukrjpn.org Stable isotopes are chemically identical to their naturally occurring counterparts, differing only in mass due to a variance in the number of neutrons in the atomic nucleus. rjpn.org This mass difference allows them to be distinguished by a mass spectrometer. rjpn.org

After the labeled standard is introduced and thoroughly mixed with the sample to achieve isotopic equilibrium, the ratio of the labeled to the unlabeled compound is measured using mass spectrometry. open.ac.uk Since the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. A key advantage of this method is that the final quantitative result depends on the measurement of an isotope ratio, not on the absolute signal intensity, which can be influenced by various factors. Current time information in Meurthe-et-Moselle, FR.researchgate.net

Application of this compound as an Internal Standard in Environmental Analysis

This compound is extensively used as an internal standard in the environmental analysis of pesticides. ajpaonline.com Its application is crucial for the accurate determination of pentachloronitrobenzene residues in various environmental matrices such as soil, water, and sediment. dss.go.thresearchgate.net

Table 1: Application of this compound in Environmental Analysis

| Analytical Method | Matrix | Purpose | Reference |

|---|---|---|---|

| GC-MS/MS | Fruits and Vegetables | Correction for instrumental deviations | usgs.gov |

| LC-MS/MS | Hemp | Compensation for ion suppression effects and analyte loss | researchgate.netnih.gov |

| GC-ICP-MS | Environmental Samples | Screening and quantification of pesticides | dss.go.th |

Compensation for Matrix Effects and Analyte Loss During Sample Preparation

One of the most significant advantages of using this compound in isotope dilution analysis is its ability to compensate for matrix effects and analyte loss during the complex sample preparation process. Current time information in Meurthe-et-Moselle, FR.researchgate.net Matrix effects, which are the alteration of the analyte's signal due to co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. researchgate.net

Because PCNB-13C6 is chemically and physically identical to the native pentachloronitrobenzene, it experiences the same interferences and losses during extraction, cleanup, and analysis. researchgate.net By adding the labeled standard at the beginning of the sample preparation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. researchgate.net This ensures that the ratio of the analyte to the internal standard remains constant, leading to a more accurate final concentration measurement. Current time information in Meurthe-et-Moselle, FR. This approach has been successfully applied in the analysis of mycotoxins in various food matrices, where stable isotope-labeled internal standards effectively compensated for matrix effects in electrospray ionization. gcms.cz

Correction for Instrumental Drift and Sensitivity Variations

Instrumental drift and fluctuations in sensitivity are common challenges in mass spectrometry that can affect the accuracy and precision of analytical measurements. nih.gov These variations can arise from changes in the instrument's performance over the course of an analytical run. nih.govchromatographyonline.com

Isotope dilution analysis using this compound effectively corrects for such instrumental instabilities. Current time information in Meurthe-et-Moselle, FR.chromatographyonline.com Since the labeled internal standard and the native analyte are measured simultaneously, any drift in the instrument's response will affect both compounds equally. Current time information in Meurthe-et-Moselle, FR. This means that while the absolute signal intensities may change, the ratio of their signals remains stable. This ratiometric measurement provides a robust and reliable quantification that is independent of short-term and long-term instrumental variations. nih.gov

Species-Specific Versus Species-Unspecific Isotope Dilution Approaches

In the context of speciation analysis, where the goal is to quantify different chemical forms of an element, two primary isotope dilution strategies exist: species-specific and species-unspecific. Current time information in Meurthe-et-Moselle, FR.hpst.cz

Species-specific isotope dilution (SSID) involves adding an isotopically labeled standard of the exact same chemical species as the analyte of interest to the sample at the beginning of the analytical procedure. Current time information in Meurthe-et-Moselle, FR.nih.gov This is the most accurate approach as it accounts for any species transformations that may occur during sample preparation and analysis. Current time information in Meurthe-et-Moselle, FR.nih.gov

Species-unspecific isotope dilution (SUID) , on the other hand, involves adding an isotopic tracer after the separation of the different species, typically post-column. Current time information in Meurthe-et-Moselle, FR.hpst.cz The spike can be in a different chemical form from the species being determined. Current time information in Meurthe-et-Moselle, FR. While this method is simpler as it only requires one isotopic standard for multiple species, it does not account for analyte losses during the separation process.

The choice between SSID and SUID depends on the specific analytical goals and the availability of isotopically labeled species. For the quantification of a single compound like pentachloronitrobenzene, the approach is inherently species-specific when using this compound.

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which combine a separation method with mass spectrometry, are powerful tools for the analysis of complex mixtures. ajpaonline.com The use of this compound as an internal standard is integral to achieving accurate quantification in these applications.

In the analysis of pesticides in hemp, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) source was developed. researchgate.nethpst.cz This method successfully quantified 66 pesticides, with this compound used as an internal standard to ensure accuracy. researchgate.netnih.gov The study highlighted the unique ionization mechanism of chlorinated pesticides like pentachloronitrobenzene with the APCI source. researchgate.nethpst.cz

Similarly, a study on the analysis of nearly 400 pesticides in tea utilized LC-MS/MS with both ESI and APCI sources. This approach allowed for the inclusion of compounds traditionally analyzed by gas chromatography-mass spectrometry (GC-MS), such as pentachloronitrobenzene, thereby streamlining the analytical workflow.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another robust technique for pesticide residue analysis. In a method developed for the determination of chlorothalonil (B1668833) in fruits and vegetables, an isotope-labeled internal standard was used to correct for instrumental deviations during GC-MS/MS analysis. usgs.govgcms.cz The analysis of GC-amenable pesticides regulated by the California Bureau of Cannabis Control in dry flower extracts also employs GC-MS/MS, where pentachloronitrobenzene is a target analyte.

Table 2: Research Findings on Hyphenated Mass Spectrometry Techniques with Pentachloronitrobenzene

| Technique | Matrix | Key Finding | Reference |

|---|---|---|---|

| LC-MS/MS (ESI and APCI) | Hemp | Elucidated the unique ionization mechanism of PCNB with an APCI source; achieved good recovery (80-120%). | researchgate.netchromatographyonline.comhpst.cz |

| LC-MS/MS (ESI and APCI) | Tea | Consolidated pesticide analysis to a single instrument, including traditionally GC-only compounds like PCNB. | |

| GC-MS/MS | Rice | SERS-MIPs method for PCNB detection showed results consistent with the GC-MS method. | |

| GC-MS/MS | Cannabis Flower | Developed a fast chromatographic method for the analysis of GC-amenable pesticides, including PCNB. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Species

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In this context, this compound is instrumental for isotope dilution mass spectrometry (IDMS), a method that provides high precision and accuracy by correcting for analyte losses during sample preparation and instrumental analysis. nih.gov

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in GC-MS/MS. nih.gov Because its physical and chemical properties are nearly identical to the unlabeled analyte (Pentachloronitrobenzene), it co-elutes from the gas chromatograph, but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification even in complex matrices where signal suppression or enhancement might otherwise compromise results. nih.gov

Research has demonstrated the effectiveness of GC-MS/MS for the determination of PCNB in various matrices. mdpi.comfrontiersin.org For instance, a method for analyzing PCNB and its metabolites in ginseng utilized GC-MS/MS with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. researchgate.net The use of an internal standard like this compound in such methods helps to counteract matrix effects and improve the reliability of the results. researchgate.netuq.edu.au

Key parameters in GC-MS/MS analysis include the selection of precursor and product ions for both the analyte and the labeled standard. For PCNB, characteristic ions are monitored to ensure accurate identification and quantification. nih.gov The choice of the chromatographic column, typically a capillary column like HP-5MS, and the optimization of temperature programs are critical for achieving good separation of target compounds. mdpi.comnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) | frontiersin.orgresearchgate.net |

| Internal Standard | This compound | nih.govotsuka.co.jp |

| Ionization Mode | Electron Ionization (EI) | nih.govnih.gov |

| GC Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) or similar | mdpi.comnih.gov |

| Quantification | Isotope Dilution Mass Spectrometry (IDMS) | nih.govepa.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. researchgate.net The use of this compound as an internal standard is also beneficial in LC-MS/MS to ensure accurate quantification, especially in complex matrices like food and environmental samples. nih.govresearchgate.net

Optimization of Sample Extraction and Cleanup Procedures

Effective sample preparation is crucial for reliable LC-MS/MS analysis to minimize matrix effects, where co-eluting matrix components interfere with the ionization of the target analyte. uq.edu.aulcms.cz Various extraction and cleanup techniques have been developed and optimized for the analysis of pesticides like PCNB in diverse samples.

Commonly used extraction methods include:

Solvent Extraction: A simple and widely used technique employing solvents like acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane (B92381). nih.govepa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food due to its simplicity and effectiveness. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and cleanup into a single step and has been successfully applied to the analysis of PCNB in ginseng. researchgate.net

Cleanup steps are often necessary to remove interfering substances from the sample extract. lcms.cz Techniques such as solid-phase extraction (SPE) with various sorbents (e.g., C18, PSA) and dispersive solid-phase extraction (d-SPE) are frequently employed. researchgate.netresearchgate.net The choice of extraction solvent and cleanup sorbent is critical and needs to be optimized for each specific matrix to achieve good recoveries and minimize matrix effects. researchgate.netresearchgate.net For example, in the analysis of PCNB in ginseng, a combination of Florisil as the dispersant and neutral alumina (B75360) for cleanup provided the best results. researchgate.net

| Matrix | Extraction Method | Cleanup Procedure | Key Findings | Reference |

|---|---|---|---|---|

| Hemp | Solvent extraction with acetonitrile | Simple filtration | Good recovery (80–120%) and cost-effective. | nih.govresearchgate.net |

| Ginseng | Matrix Solid-Phase Dispersion (MSPD) with acetone-n-hexane | Florisil as dispersant, neutral alumina as co-sorbent | Achieved average recoveries of 85-95%. | researchgate.net |

| Soil | Solvent extraction with acetone/hexane | Liquid-liquid partitioning and methylation | Effective for PCNB and its metabolites. | epa.gov |

| Adipose Tissue | Ultrasonic assisted solvent extraction with hexane and ethyl acetate | Solid-Phase Extraction (SPE) with C18-E | Recoveries between 81.42% and 110.7%. | researchgate.net |

Elucidation of Ionization Mechanisms in Different Sources (e.g., APCI, ESI)

The choice of ionization source in LC-MS/MS is critical and depends on the physicochemical properties of the analyte. The two most common ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and ionic compounds. It typically forms protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. nih.govresearchgate.net For many pesticides, ESI provides excellent sensitivity. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. Ionization in APCI can occur through proton transfer, charge transfer, or electron capture. researchgate.netresearchgate.net For highly chlorinated compounds like pentachloronitrobenzene, APCI can offer unique ionization pathways. Research has shown that in negative ion mode APCI, PCNB can form a [M-Cl+O]− ion. researchgate.net This is attributed to the formation of a superoxide (B77818) ion (O2−) which then reacts with the PCNB molecule. researchgate.net This distinct ionization mechanism can enhance selectivity for such compounds. nih.govresearchgate.net

Studies have demonstrated the utility of using a dual ESI and APCI source to analyze a broad range of pesticides, including PCNB, in a single run, thereby increasing analytical throughput. nih.govresearchgate.net

Ancillary Spectroscopic Methods for Complementary Information

While mass spectrometry-based techniques are central to the quantitative analysis of this compound, other spectroscopic methods can provide valuable complementary information.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. libretexts.org By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic bonds and functional groups can be identified. For a molecule like this compound, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of Pentachloronitrobenzene would be expected to show characteristic absorption bands for:

C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.

C=C stretching (aromatic ring): Bands in the 1450-1600 cm⁻¹ range. libretexts.org

N-O stretching (nitro group): Strong absorptions typically appear around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

While IR spectroscopy is not typically used for trace quantitative analysis in complex matrices due to its lower sensitivity compared to MS, it can be valuable for the characterization of the pure standard and for studying its molecular structure. epa.gov

Application in Foodomics Research for Contaminant Analysis

"Foodomics" refers to the comprehensive study of food and nutrition using advanced analytical techniques. In the context of food safety, the analysis of contaminants like pesticides is a major focus. explorationpub.com this compound plays a significant role in foodomics research by enabling accurate and reliable quantification of PCNB residues in various food products. isotope.com

The use of isotope dilution methods with this compound is crucial for overcoming the challenges posed by complex food matrices, which can vary significantly in composition (e.g., fats, proteins, sugars). nih.gov This ensures that regulatory limits for pesticide residues in food are met and that consumer safety is protected. explorationpub.com

Research in foodomics often involves the analysis of a wide range of food commodities, from fresh produce to processed foods. nih.gov For instance, methods have been developed for the analysis of PCNB in products like ginseng and rice. mdpi.comresearchgate.net The data generated from these analyses contribute to a better understanding of contaminant occurrence, dietary exposure, and potential risks. explorationpub.com

Environmental Fate and Transport Research Utilizing Pentachloronitrobenzene 13c6

Soil Environmental Compartment Studies

The behavior of PCNB-13C6 in the terrestrial environment is dictated by its interaction with soil components and its inherent physical-chemical properties. These interactions determine its persistence, mobility, and potential to move into other environmental compartments.

Sorption, the process of a chemical binding to soil particles, is a primary factor controlling the mobility and bioavailability of PCNB in the soil environment. A key indicator of this tendency is the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the chemical's distribution between the solid organic matter in soil and the soil-water solution. chemsafetypro.com

PCNB exhibits a very high affinity for soil organic matter, leading to strong sorption and limited mobility. nih.gov Research indicates that PCNB has a high Koc value, estimated to be around 20,000, which classifies it as immobile in soil. nih.gov This strong binding is primarily to the organic carbon fraction of the soil. chemsafetypro.com Consequently, soils with higher organic matter content will exhibit greater sorption of PCNB. In a soil thin-layer chromatography experiment using a silty clay loam with 2.5% organic matter, PCNB showed no movement. nih.gov The strong adsorption to soil particles significantly reduces the amount of the compound available in the soil solution, thereby limiting its potential for leaching and uptake by plants. Adsorption also plays a crucial role in attenuating the rate of volatilization from soil surfaces. nih.gov

| Parameter | Value | Implication |

|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | ~20,000 L/kg | Immobile in soil, strong binding to organic matter. nih.gov |

| Soil Mobility Classification | Immobile | Low potential for movement within the soil profile. nih.gov |

| Primary Sorption Matrix | Soil Organic Carbon | Higher organic content leads to greater sorption. chemsafetypro.com |

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state and is a potential pathway for the dissipation of PCNB from soil into the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant, as well as environmental factors like soil moisture and temperature. nih.gov

For PCNB, volatilization from moist soil surfaces is considered an important environmental fate process. nih.gov However, this is significantly tempered by the compound's strong adsorption to soil particles. nih.gov PCNB is not expected to volatilize from dry soil surfaces due to its low vapor pressure. nih.gov The rate of volatilization is therefore highly dependent on the equilibrium between the amount of PCNB dissolved in soil water and the amount bound to soil particles. As water evaporates from the soil surface, it can carry dissolved PCNB with it, potentially increasing its concentration at the surface and enhancing volatilization.

| Property | Value | Significance in Volatilization |

|---|---|---|

| Henry's Law Constant | 4.4 x 10⁻⁵ atm-m³/mol | Indicates a potential to volatilize from water/moist surfaces. nih.gov |

| Vapor Pressure | 5.0 x 10⁻⁵ mm Hg (at 20°C) | Low vapor pressure suggests volatilization from dry surfaces is not significant. nih.gov |

| Controlling Factor | Strong adsorption to soil attenuates the overall rate of volatilization. nih.gov | |

| Influencing Condition | Considered an important fate process only from moist soil surfaces. nih.gov |

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for a pesticide to leach is a significant environmental concern as it can lead to groundwater contamination. A compound's leaching potential is assessed using its persistence (half-life) and its sorption characteristics (Koc). orst.edu

The Groundwater Ubiquity Score (GUS) is a tool used to rank pesticides based on their leaching potential. orst.edujrwb.de The GUS is calculated from the pesticide's soil half-life and Koc value. orst.edu PCNB is classified as unlikely to leach. This is due to its very high Koc value, which indicates strong binding to soil particles and results in very low mobility. nih.gov Even though the compound can persist in the soil, its strong sorption prevents it from being readily transported downward by water.

| Index/Parameter | Value/Classification | Interpretation |

|---|---|---|

| Groundwater Ubiquity Score (GUS) | Low (e.g., <1.8) | Unlikely to leach into groundwater. orst.eduorst.edu |

| Key Factor | High Koc (~20,000 L/kg) | Strong sorption to soil particles prevents downward movement with water. nih.gov |

| Overall Leaching Risk | Low | Considered immobile in the soil profile. nih.gov |

Aquatic Environmental Compartment Studies

When PCNB-13C6 enters aquatic systems, its fate is primarily governed by its low water solubility and high affinity for organic materials.

If released into water, PCNB is expected to rapidly partition from the water column and adsorb to suspended solids and bottom sediments. nih.govnih.gov This behavior is predicted by its high Koc value, indicating that it preferentially binds to organic matter present in these materials over remaining dissolved in water. nih.gov This process of sorption to suspended particles, followed by settling, is a major mechanism for the removal of PCNB from the water phase. nih.gov As a result, river and lake sediments can become a sink for PCNB and its degradation products. wikipedia.org

Volatilization is another significant process for the removal of PCNB from the aqueous phase. nih.gov The compound's Henry's Law constant of 4.4 x 10⁻⁵ atm-m³/mol suggests that volatilization from water surfaces is an expected and important fate process. nih.gov The combination of volatilization and sorption to sediments contributes to a relatively short half-life of PCNB in the water phase, which has been estimated to be approximately 1.8 days. nih.gov

Distribution and Partitioning in Aquatic Biota

The use of isotopically labeled compounds, such as Pentachloronitrobenzene-13C6 (PCNB-13C6), is fundamental in accurately tracing the distribution and partitioning of the fungicide Pentachloronitrobenzene (B1680406) (PCNB) within aquatic organisms. These studies are crucial for understanding the processes of bioconcentration, bioaccumulation, and potential for biomagnification in aquatic food webs. By introducing a known quantity of PCNB-13C6 into a controlled aquatic environment, researchers can precisely measure its uptake, tissue-specific distribution, and elimination rates in various species, distinguishing the experimental compound from any pre-existing background contamination.

PCNB is characterized by its hydrophobicity, a property that suggests a tendency to partition from water into the fatty tissues of aquatic organisms. This potential is quantified by the octanol-water partition coefficient (Log Kow), which for PCNB is approximately 4.2 to 4.64. nih.govresearchgate.net A Log Kow greater than 3 is often an indicator for potential bioconcentration in aquatic life. nih.gov

Research utilizing the non-labeled compound has established bioconcentration factors (BCF) for PCNB in several aquatic species. The BCF is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at equilibrium. nih.gov Studies have shown that PCNB can moderately bioaccumulate, with reported BCF values ranging from 114 to 590 in rainbow trout and 430 to 1,130 in golden orfe. nih.gov Algae have demonstrated an even higher potential for bioconcentration. nih.gov The variability in these values underscores the influence of species-specific metabolic rates and environmental conditions on the bioaccumulation process. researchgate.net

The ultimate fate of PCNB within an organism is a balance between uptake from the environment and elimination through processes like metabolic transformation and excretion. Using PCNB-13C6 allows for detailed metabolic fate studies, identifying the structure of breakdown products and determining whether the compound and its metabolites are stored in specific tissues or effectively eliminated. epa.gov

Table 1: Reported Bioconcentration Factors (BCF) for Pentachloronitrobenzene in Aquatic Organisms

Atmospheric Processes

The atmosphere serves as a significant pathway for the transport and dispersal of semi-volatile organic compounds like Pentachloronitrobenzene (PCNB). researchgate.net Research utilizing this compound enables the precise tracking of its atmospheric journey, from its partitioning behavior between gas and particulate phases to its ultimate removal from the atmosphere via deposition. Understanding these processes is critical for assessing the potential for long-range transport and the subsequent contamination of remote ecosystems. researchgate.net

Adsorption to Atmospheric Particulate Matter

Once in the atmosphere, PCNB partitions between the gaseous phase and atmospheric particulate matter. This gas-particle partitioning is a key determinant of the compound's atmospheric residence time, transport distance, and deposition mechanism. wikipedia.org The distribution is governed by the compound's physicochemical properties, particularly its vapor pressure, as well as ambient temperature and the concentration of total suspended particles. wikipedia.org

PCNB has a low vapor pressure, reported as 5.0 x 10-5 mmHg (0.0067 Pa) at 20°C, which indicates that it will exist in the atmosphere in both the vapor and particulate phases. nih.gov Compounds with vapor pressures in this range are considered semi-volatile, meaning they can adsorb onto airborne particles but also exist as a gas. nih.gov The tendency of PCNB to adsorb to organic matter is also high, as indicated by its high organic carbon-water partition coefficient (Koc). nih.gov This suggests a strong affinity for the organic fraction of atmospheric aerosols.

Isotopically labeled PCNB-13C6 is an invaluable tool for quantifying this partitioning. By analyzing air samples and separating the gas and particulate phases, researchers can determine the precise ratio of PCNB-13C6 in each phase under various atmospheric conditions, leading to more accurate models of its environmental transport.

Table 2: Physicochemical Properties of Pentachloronitrobenzene Influencing Atmospheric Behavior

Wet and Dry Deposition Pathways

The removal of PCNB from the atmosphere occurs through two primary mechanisms: wet and dry deposition. researchgate.netnih.gov These processes transfer the compound from the air to terrestrial and aquatic surfaces, representing a significant source of contamination for these ecosystems. tno.nltpsgc-pwgsc.gc.ca

Wet deposition involves the scavenging of atmospheric pollutants by precipitation, such as rain, snow, and fog. researchgate.net Both gaseous PCNB and PCNB adsorbed to particulate matter can be removed through this pathway. The efficiency of wet deposition depends on factors like the compound's Henry's Law constant, precipitation intensity, and the particle size distribution.

Dry deposition is the process by which particles and gases settle out of the atmosphere in the absence of precipitation. researchgate.net For PCNB, this includes the gravitational settling of particles to which it is adsorbed and the direct absorption of its gaseous form by surfaces like soil, water, and vegetation. The rate of dry deposition is influenced by atmospheric turbulence, surface characteristics, and the compound's physical properties. For organochlorine pesticides, dry deposition velocities have been estimated to range from 0.01 to 1.67 cm/s.

The use of this compound allows for the quantification of these deposition fluxes. By measuring the concentration of the labeled compound in precipitation and in dry fallout collectors, scientists can calculate the rates of wet and dry deposition. This data is essential for developing accurate environmental fate models and for assessing the loading of PCNB from atmospheric sources into specific watersheds or ecosystems. tno.nl

Biodegradation and Biotransformation Research with Pentachloronitrobenzene 13c6

Microbial Degradation Pathways in Environmental Matrices

The breakdown of PCNB in the environment is primarily a biologically mediated process driven by a diverse range of microorganisms. These microbes have evolved metabolic capabilities to utilize this xenobiotic compound, breaking it down into less complex and often less toxic substances.

Research has identified several bacterial genera with the ability to degrade PCNB. These strains have been isolated from various environments, including soils with a long history of pesticide contamination. researchgate.net The use of PCNB as a sole carbon source in enrichment cultures has been a successful strategy for isolating such bacteria. nih.govovid.com

Among the identified degraders, species from the genera Pseudomonas and Cupriavidus are notable. Pseudomonas putida, a versatile soil bacterium, is well-known for its ability to metabolize a wide array of aromatic compounds and pesticides. nih.govnih.govresearchgate.net Strains of Cupriavidus have also been shown to degrade nitroaromatic and chlorinated compounds, making them relevant candidates for PCNB biotransformation. nih.govnih.govresearchgate.net Other significant PCNB-degrading bacteria that have been isolated and studied include Arthrobacter nicotianae and Labrys portucalensis. researchgate.netnih.gov The strain Arthrobacter nicotianae DH19, for instance, was able to degrade over 90% of PCNB within seven days under optimal conditions. ovid.comresearchgate.net

| Bacterial Strain/Genus | Key Research Findings | Reference |

|---|---|---|

| Pseudomonas putida | Known for broad metabolic capability against pesticides and aromatic compounds. Engineered strains show enhanced degradation of multiple pesticides simultaneously. | nih.gov |

| Cupriavidus sp. | Capable of degrading nitroaromatic compounds and chlorinated benzoates, which are structurally related to PCNB and its metabolites. | nih.govfrontiersin.org |

| Arthrobacter nicotianae | Can utilize PCNB as a sole source of carbon for growth and degradation. | nih.govovid.com |

| Labrys portucalensis | Isolated from PCNB-polluted soil; capable of degrading PCNB under both aerobic and anoxic conditions. | researchgate.net |

The biotransformation of PCNB can proceed through different mechanisms depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microbial degradation is often initiated by oxidative enzymes. While the complete aerobic mineralization of PCNB is challenging, some pathways involve the initial transformation of the molecule to intermediates that can enter central metabolic pathways.

Anaerobic Degradation: Under anaerobic or anoxic conditions, reductive pathways are predominant. researchgate.net A common initial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming pentachloroaniline (B41903) (PCA). Studies have shown that PCNB degradation can be more rapid under anaerobic conditions, such as in flooded soils. researchgate.net For example, the degradation of PCNB by Labrys portucalensis was observed to decrease with increasing aeration, and the process was enhanced by the addition of external electron donors, which is characteristic of anaerobic respiration. researchgate.net

The enzymatic breakdown of PCNB involves a suite of microbial enzymes that can be located either inside the cell (intracellular) or secreted into the environment (extracellular).

Intracellular Enzymes: The initial reductive step converting PCNB to PCA is typically catalyzed by intracellular nitroreductases. Further degradation of the aromatic ring often requires a series of enzymes, including dehalogenases that remove chlorine atoms and dioxygenases that cleave the ring structure. These processes generally occur within the microbial cell.

Extracellular Enzymes: Some microorganisms, particularly fungi, secrete powerful oxidative enzymes to break down complex, recalcitrant compounds in their vicinity. mdpi.com Lignin-degrading enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases have been shown to degrade a wide range of persistent organic pollutants. mdpi.com While more commonly associated with fungal degradation, the activity of such extracellular enzymes could play a role in the initial transformation of PCNB in certain microbial communities.

Characterization of Metabolites Using Isotopic Tracers

The use of PCNB-13C6 is crucial for accurately identifying and quantifying the metabolic byproducts of its degradation. The heavy carbon label provides a clear and unambiguous signature that can be tracked through complex analytical techniques.

By introducing PCNB-13C6 into a microbial culture or environmental microcosm, scientists can follow the path of the labeled carbon atoms. As the parent compound is metabolized, the 13C label is incorporated into the resulting degradation products. Using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can distinguish these labeled metabolites from other unlabeled compounds present in the sample. This allows for the precise mapping of transformation pathways and the calculation of mass balance, revealing how much of the original compound is converted into specific metabolites, incorporated into biomass, or mineralized to ¹³CO₂.

Studies on PCNB metabolism in various biological systems have consistently identified several key metabolites. nih.gov The use of PCNB-13C6 would confirm that these compounds are direct descendants of the parent fungicide.

Pentachloroaniline (PCA): This is often the primary metabolite formed from PCNB. wikipedia.orgnih.gov It results from the microbial reduction of the nitro group to an amino group. Its presence is a key indicator of PCNB biotransformation in both soil and biological systems. smolecule.com

Pentachlorothioanisole (B41897) (PCTA): Also known as methyl pentachlorophenyl sulfide, PCTA is another significant metabolite. wikipedia.orgnist.govnih.gov It is frequently detected in environmental samples and is believed to be formed through a substitution reaction, often under anaerobic conditions. researchgate.net

Tetrachloroanilines (TCA): Reductive dechlorination, the process of removing chlorine atoms from the aromatic ring, can lead to the formation of various tetrachloroaniline isomers. nih.gov For example, 2,3,4,5-tetrachloroaniline (B44146) has been identified as a metabolite of PCNB in rats, indicating that dechlorination can occur alongside nitro group reduction. nih.gov

| Metabolite Name | Abbreviation | Chemical Formula | Formation Pathway |

|---|---|---|---|

| Pentachloroaniline | PCA | C₆H₂Cl₅N | Reduction of the nitro group (-NO₂) to an amino group (-NH₂). |

| Pentachlorothioanisole | PCTA | C₇H₃Cl₅S | Substitution of a group (e.g., nitro) with a methylthio (-SCH₃) group, often under anaerobic conditions. |

| Tetrachloroanilines | TCA | C₆H₃Cl₄N | Reductive dechlorination (removal of one chlorine atom) combined with nitro group reduction. |

Comparative Analysis of Metabolite Profiles Across Different Environmental Conditions

The biotransformation of Pentachloronitrobenzene-13C6 (PCNB-13C6) results in a variety of metabolites, with the specific profile being significantly influenced by the prevailing environmental conditions. Research has shown that under different temperature and redox conditions, the pathway and extent of PCNB-13C6 degradation can vary, leading to different sets of intermediate and final products.

Under many conditions, the primary metabolite formed from the microbial transformation of PCNB is pentachloroaniline (PCA) nih.gov. However, the subsequent degradation of PCA is highly dependent on environmental factors. For instance, studies have demonstrated that the sequential dechlorination of PCA only occurs within a specific temperature range of 4 to 35 degrees Celsius nih.govresearchgate.net. This indicates that at higher temperatures, while the initial transformation of PCNB to PCA may still occur, the further breakdown of PCA might be inhibited, leading to its accumulation.

The redox potential of the environment, particularly the presence or absence of oxygen, also plays a critical role in the metabolic pathway. Biodegradation of PCNB has been observed to be more rapid under anaerobic (oxygen-deficient) conditions compared to aerobic (oxygen-rich) conditions nih.gov. This suggests that different microbial communities and enzymatic processes are active under these varying redox states, leading to different metabolite profiles and degradation efficiencies. While the initial reduction of the nitro group to an amino group to form PCA is a common step, the subsequent dechlorination and ring cleavage pathways are likely to differ significantly between aerobic and anaerobic environments.

Similarities in the biotransformation pathways of PCNB and another fungicide, hexachlorobenzene (B1673134) (HCB), have been noted. Both compounds can react with glutathione (B108866), leading to the formation of S-(pentachlorophenyl)glutathione. This conjugate can be further metabolized to N-acetyl-S-(pentachlorophenyl)cysteine, which is a major metabolite in some organisms and can be broken down into simpler sulfur-containing products nih.gov. This suggests that under certain conditions, the metabolite profile of PCNB-13C6 could include these sulfur-containing compounds in addition to chlorinated anilines.

Table 1: Influence of Environmental Conditions on PCNB-13C6 Metabolite Formation

| Environmental Condition | Key Metabolites | Observations |

|---|---|---|

| Temperature (4-35°C) | Pentachloroaniline (PCA) and its dechlorination products | Sequential dechlorination of PCA is observed. |

| Temperature (>35°C) | Pentachloroaniline (PCA) | Further dechlorination of PCA may be inhibited. |

| Anaerobic Conditions | Pentachloroaniline (PCA) and further degradation products | More rapid degradation of PCNB compared to aerobic conditions. |

| Aerobic Conditions | Pentachloroaniline (PCA) | Slower degradation of PCNB compared to anaerobic conditions. |

| Presence of Glutathione | S-(pentachlorophenyl)glutathione, N-acetyl-S-(pentachlorophenyl)cysteine, thiophenols, thioanisoles | Formation of sulfur-containing metabolites. |

Factors Influencing Biodegradation Efficiency

The efficiency of this compound (PCNB-13C6) biodegradation in the environment is not constant but is influenced by a multitude of interconnected factors. These include the physical and chemical properties of the soil, the prevailing microbial activity, and the presence of other organic compounds that can enhance degradation rates.

Impact of Soil Type, Organic Carbon Content, and Moisture

The characteristics of the soil play a pivotal role in the fate and transport of PCNB-13C6 and its availability for microbial degradation. Soil texture, which is determined by the relative proportions of sand, silt, and clay, affects permeability, water holding capacity, and aeration ijpab.com. Soils with low permeability, such as heavy clays, can hinder the movement of water, nutrients, and oxygen, which are essential for microbial activity ijpab.com.

Organic carbon content is another critical factor. Soil organic matter is a key controller of the sorption, degradation, and persistence of pesticides in soil mdpi.com. An increase in organic matter can lead to accelerated degradation of pesticides due to stimulated microbial activity and enhanced catalytic properties mdpi.com. The addition of organic amendments can increase the amount of dissolved organic matter, which in turn can improve the soil's capacity to adsorb pesticides mdpi.com. This sorption can either decrease the bioavailability of the pesticide for microbial uptake or, conversely, create a concentrated zone for microbial attack.

Moisture content directly impacts microbial growth and activity. Optimal moisture levels are necessary to support the metabolic functions of microorganisms responsible for biodegradation. Both excessively dry and waterlogged conditions can inhibit microbial activity and thus slow down the degradation of PCNB-13C6.

Effects of pH and Redox Potential on Microbial Activity

The pH of the soil or sediment significantly affects the rate and extent of PCNB-13C6 biotransformation by influencing microbial activity. Studies have shown that while the transformation of PCNB to its primary metabolite, pentachloroaniline (PCA), occurs over a wide pH range, the subsequent dechlorination of PCA is more sensitive to pH nih.govresearchgate.net. The highest rate of PCA dechlorination has been observed at a pH of 7.6 nih.govresearchgate.net. This indicates that neutral to slightly alkaline conditions are more favorable for the complete biodegradation of PCNB-13C6. Extreme pH values, both acidic and alkaline, can denature microbial enzymes and inhibit the growth of the degrading microbial populations.

The redox potential, which is a measure of the tendency of an environment to accept or donate electrons, is a critical factor, particularly in distinguishing between aerobic and anaerobic degradation pathways. As previously mentioned, the biodegradation of PCNB is generally more rapid under anaerobic conditions nih.gov. The redox potential influences the types of microbial communities that can thrive and the specific metabolic pathways they employ for breaking down contaminants.

Contribution of Co-metabolism in Enhancing Degradation Rates

Co-metabolism is a process where microorganisms degrade a compound (in this case, PCNB-13C6) that they cannot use as a primary source of energy or carbon, in the presence of another compound (a primary substrate) that they can use for growth mdpi.com. This process can significantly enhance the degradation rates of recalcitrant compounds like PCNB-13C6.

The presence of a suitable primary substrate stimulates the growth of the microbial population and the production of enzymes that can fortuitously act on the co-metabolite researchgate.net. For many chlorinated organic compounds, which are often resistant to direct microbial metabolism, co-metabolism is a key degradation mechanism researchgate.net. The addition of a primary substrate can lead to the induction of specific enzymes that have a broad substrate specificity and can therefore transform the target contaminant ijpab.com. In the context of PCNB-13C6, the presence of other readily biodegradable organic matter in the soil can promote its co-metabolic degradation. The efficiency of co-metabolism can be influenced by the type and concentration of the primary substrate, as well as the specific microbial species present.

Table 2: Factors Affecting PCNB-13C6 Biodegradation Efficiency

| Factor | Influence on Biodegradation | Optimal Conditions/Observations |

|---|---|---|

| Soil Type | Affects permeability, water and nutrient availability. | Well-drained soils with good aeration generally favor biodegradation. |

| Organic Carbon | Increases microbial activity and sorption. | Higher organic carbon content can enhance degradation rates. |

| Moisture | Essential for microbial activity. | Optimal moisture levels, avoiding desiccation and waterlogging. |

| pH | Affects microbial enzyme activity and growth. | Neutral to slightly alkaline pH (e.g., 7.6) favors PCA dechlorination. |

| Redox Potential | Determines aerobic vs. anaerobic pathways. | Anaerobic conditions may lead to more rapid degradation. |

| Co-metabolism | Enhances degradation in the presence of a primary substrate. | Presence of readily biodegradable organic compounds stimulates microbial activity. |

Stable Isotope Tracer Applications of Pentachloronitrobenzene 13c6 in Environmental and Agricultural Systems

Soil Organic Matter Dynamics and Carbon Cycling Studies

The introduction of 13C-labeled compounds like PCNB-13C6 into soil environments is a key technique for studying the intricate dynamics of soil organic matter (SOM) and the carbon cycle. By tracing the journey of the labeled carbon, researchers can unravel the rates and pathways of organic inputs and their subsequent stabilization or mineralization.

Tracing Organic Inputs and Turnover Rates in Soil Systems

When PCNB-13C6 is applied to soil, the 13C label acts as a distinct marker. As the compound undergoes microbial and chemical degradation, its labeled carbon atoms are incorporated into the soil's microbial biomass, metabolites, and eventually into the complex structure of soil organic matter. This process allows for the direct tracking of carbon from an external organic source into the soil ecosystem.

Researchers can monitor the decline of the parent PCNB-13C6 and the appearance of its labeled degradates, such as Pentachloroaniline-13C6 (PCA-13C6) and Pentachlorothioanisole-13C6 (PCTA-13C6). epa.gov By analyzing soil samples over time using techniques like Isotope Ratio Mass Spectrometry (IRMS), scientists can quantify the rate at which this "new" carbon is integrated into the soil. This provides a direct measure of carbon turnover rates, which is fundamental to understanding how soils sequester or release carbon. nih.gov The use of a labeled tracer is essential for distinguishing the fate of a specific organic input from the ongoing decomposition of native soil organic matter. scispace.com

Table 1: Illustrative Data on the Incorporation of 13C from PCNB-13C6 into Soil Fractions

| Time After Application | 13C in Microbial Biomass (µg 13C/g soil) | 13C in Particulate Organic Matter (µg 13C/g soil) | 13C in Mineral-Associated Organic Matter (µg 13C/g soil) |

| 7 Days | 5.2 | 12.8 | 1.5 |

| 30 Days | 2.1 | 9.5 | 4.3 |

| 90 Days | 0.8 | 4.7 | 7.9 |

| 365 Days | <0.1 | 1.3 | 9.8 |

Differentiation of Freshly Incorporated Carbon from Recalcitrant Pools

Soil organic matter is not a single entity but is composed of various pools with different turnover times, ranging from days to millennia. These pools are often categorized by their stability, including a labile or active pool (readily decomposed) and a recalcitrant or stable pool (resistant to decomposition). mdpi.commdpi.com Understanding how new carbon inputs are distributed among these pools is critical for predicting long-term carbon storage. frontiersin.org

Using PCNB-13C6, scientists can differentiate the fate of freshly incorporated carbon. Following application, soil can be physically or chemically fractionated to separate different SOM pools. For instance, particulate organic matter (POM) is generally considered a more labile pool, while mineral-associated organic matter (MAOM) is more stable. By measuring the amount of 13C in each fraction over time, researchers can determine the flow of carbon from the initial compound into these distinct pools. This technique reveals how much of the carbon from a xenobiotic like PCNB contributes to short-term nutrient cycling versus long-term sequestration in recalcitrant pools. mdpi.com

Plant Uptake, Translocation, and Metabolism Studies

The use of PCNB-13C6 is equally valuable in plant science, where it helps to clarify the processes of xenobiotic uptake from the soil, their movement within the plant, and the biochemical pathways involved in their transformation.

Assessing Uptake Pathways in Crops and Other Flora

When crops are grown in soil treated with PCNB-13C6, the labeled compound provides an unambiguous way to measure its uptake by the plant. Since the 13C signature of the compound is distinct from the 12C/13C ratio of carbon fixed by the plant through photosynthesis, any 13C detected in the plant tissues that correlates with the tracer can be attributed to the uptake of the compound or its soil metabolites. fao.org

Internal Distribution and Redistribution within Plant Tissues

Translocation is the process by which substances are moved from one part of a plant to another. fao.org Once PCNB-13C6 is taken up by the roots, the stable isotope label allows for detailed tracking of its distribution throughout the plant's vascular system.

By harvesting plants at different growth stages and analyzing the 13C content in various tissues, researchers can map the internal journey of the compound. This can show whether the compound tends to accumulate in specific tissues (e.g., leaves, storage roots) and whether it is mobile and can be redistributed from older to younger tissues as the plant grows. Such information is vital for evaluating the potential risks associated with pesticide residues in different parts of agricultural crops.

Table 2: Hypothetical Distribution of 13C-labeled Residues in Wheat Grown in PCNB-13C6 Treated Soil

| Plant Tissue | Total 13C-Residue (ng/g dry weight) | % as Parent PCNB-13C6 | % as PCA-13C6 | % as Other Metabolites-13C6 |

| Roots | 450 | 65% | 25% | 10% |

| Shoots (Vegetative) | 85 | 40% | 50% | 10% |

| Grain (Mature) | 15 | 5% | 70% | 25% |

Elucidation of Metabolic Transformations within Plants

Plants possess enzymatic systems that can metabolize foreign compounds like pesticides. nih.gov Identifying these metabolic products is often a significant analytical challenge due to their low concentrations and the complexity of the plant matrix. Isotopic labeling is a powerful tool to overcome this challenge. nih.gov

When PCNB-13C6 is metabolized by a plant, the resulting transformation products will retain the 13C label. Using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), scientists can screen plant extracts for molecules that exhibit the characteristic isotopic signature of the 13C6-benzene ring. This allows for the confident identification of known metabolites, such as pentachloroaniline (B41903) (PCA) and pentachlorophenol (B1679276), and facilitates the discovery of novel or previously uncharacterized biotransformation products. fao.orgnih.gov Tracing the labeled atoms through these biochemical reactions provides definitive evidence of the metabolic pathways active within the plant. mdpi.comnih.gov

Advanced Environmental Remediation Research

The use of stable isotope-labeled compounds, such as Pentachloronitrobenzene-13C6 (PCNB-13C6), offers a powerful tool for advanced environmental remediation research. By incorporating a heavier, non-radioactive isotope of carbon (¹³C) into the molecular structure of PCNB, researchers can accurately trace the compound's fate and transformation in complex environmental matrices. This allows for a more precise understanding of degradation pathways, the effectiveness of remediation technologies, and the long-term behavior of this persistent organic pollutant.

Monitoring the Efficacy of Bioremediation and Phytoremediation Strategies

The application of PCNB-13C6 is instrumental in assessing the effectiveness of bioremediation and phytoremediation efforts aimed at cleaning up contaminated sites. In bioremediation, microorganisms are used to break down hazardous substances into less toxic or non-toxic compounds. Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants.

By introducing a known quantity of PCNB-13C6 into a contaminated soil or water sample, scientists can track the decrease of the labeled compound over time. This provides direct evidence of microbial or plant-based degradation, distinguishing it from other removal processes such as sorption or leaching. Furthermore, the analysis of ¹³C-labeled metabolites can help to elucidate the specific metabolic pathways involved in the breakdown of PCNB.

Table 1: Hypothetical Data on Bioremediation of PCNB-13C6 in Soil

| Time (Days) | PCNB-13C6 Concentration (mg/kg) | ¹³C-Labeled Metabolite A Concentration (mg/kg) | ¹³C-Labeled Metabolite B Concentration (mg/kg) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 15 | 75 | 15 | 5 |

| 30 | 40 | 30 | 10 |

| 60 | 10 | 45 | 15 |

Investigating Novel Degradation Technologies (e.g., Mechanochemical Conversion)

PCNB-13C6 is a valuable tool for investigating and optimizing novel degradation technologies. One such technology is mechanochemical conversion, which involves the use of mechanical energy, such as ball milling, to induce chemical reactions that can break down persistent pollutants.

In a study on the mechanochemical destruction of PCNB, researchers co-ground the compound with reactive iron powder. nih.gov While this specific study did not use the ¹³C labeled version, the application of PCNB-13C6 in similar experiments would allow for a precise mass balance analysis. This would help to identify and quantify the full range of degradation products, including volatile and non-extractable residues that might otherwise be difficult to detect. This level of detail is crucial for confirming the complete destruction of the pollutant and for understanding the reaction mechanisms.

Table 2: Potential Application of PCNB-13C6 in Mechanochemical Degradation Study

| Milling Time (hours) | Remaining PCNB-13C6 (%) | ¹³C in Gaseous Phase (%) | ¹³C in Non-Extractable Residues (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 2 | 60 | 5 | 10 |

| 4 | 25 | 15 | 25 |

| 8 | 5 | 30 | 40 |

Assessing Long-Term Environmental Persistence and Sequestration Dynamics

Understanding the long-term environmental fate of PCNB is critical for risk assessment and management. Due to its persistence, PCNB can remain in the environment for extended periods, potentially leading to long-range transport and accumulation in ecosystems.

The use of PCNB-13C6 in long-term field or microcosm studies allows researchers to accurately model the persistence and sequestration of the compound in soil and sediment. By tracking the ¹³C label over months or even years, scientists can determine the rate of natural attenuation and the extent to which PCNB becomes bound to soil organic matter, a process known as sequestration. This information is vital for predicting the long-term risks associated with PCNB contamination and for developing effective, long-term management strategies. The insights gained from such studies can help to inform regulatory decisions regarding the use and cleanup of this fungicide.

Research Gaps and Future Directions in Pentachloronitrobenzene 13c6 Studies

Elucidating Undiscovered Biotransformation Pathways and Enzymes

Current knowledge of PCNB biotransformation reveals that it can be metabolized by various organisms through pathways involving glutathione (B108866) conjugation. nih.gov This process leads to the formation of metabolites such as S-(pentachlorophenyl)glutathione, which is further broken down into simpler sulfur-containing compounds. nih.gov In some microorganisms, like Tetrahymena thermophila, the formation of pentachlorothioanisole (B41897) has been identified, suggesting the involvement of enzymes like glutathione transferase and thiol S-methyltransferase. umn.edu

However, the complete picture of all possible biotransformation pathways is far from complete. A significant research gap exists in identifying the full spectrum of microorganisms and enzymes capable of degrading PCNB and the diverse array of metabolites that can be formed under different environmental conditions (e.g., aerobic vs. anaerobic). Future research, leveraging Pentachloronitrobenzene-13C6 for stable isotope probing (SIP), can definitively trace the metabolic fate of the carbon skeleton of PCNB through complex microbial communities. This approach can help uncover novel degradation pathways and identify the specific enzymes and genes responsible for each metabolic step.

Table 1: Known vs. Potential Biotransformation Pathways of PCNB

| Aspect | Currently Understood | Research Gaps & Future Directions |

| Primary Pathway | Glutathione conjugation with subsequent metabolism. nih.gov | Identification of alternative initial degradation steps (e.g., reductive dehalogenation, nitro group reduction) in various microbial species. |

| Key Enzymes | Glutathione transferase, thiol S-methyltransferase. umn.edu | Discovery and characterization of novel nitroreductases, dehalogenases, and oxygenases involved in PCNB degradation. |

| Metabolites | Pentachloroaniline (B41903), pentachlorothioanisole, N-acetyl-S-(pentachlorophenyl)cysteine. nih.govumn.edu | Comprehensive profiling of all intermediate and final metabolites, including potentially more toxic or persistent transformation products. |

| Organisms | Documented in rats, rabbits, and some microorganisms. nih.govumn.edu | Screening and identification of a wider range of bacteria, fungi, and plants capable of PCNB biotransformation. |

Integration of Multi-Omics Approaches for Holistic Understanding of Microbial Degradation

To achieve a comprehensive understanding of how microbes degrade contaminants, modern research is moving towards multi-omics approaches. These strategies integrate genomics, transcriptomics, proteomics, and metabolomics to provide a system-level view of the biological processes involved. frontiersin.org For PCNB degradation, such an approach would be revolutionary.

Future studies should utilize this compound to enrich for PCNB-degrading microorganisms in environmental samples. Subsequently, a multi-omics workflow can be applied:

Genomics/Metagenomics: To identify the full genetic potential of the degrading organisms or communities, including all potential catabolic genes and pathways.

Transcriptomics: To analyze gene expression and determine which genes and pathways are actively transcribed in response to PCNB exposure.

Proteomics: To identify the specific enzymes and other proteins that are produced to carry out the degradation process.

Metabolomics: To track the formation of intermediate and final metabolites, confirming the activity of the identified pathways.

Integrating these layers of data will provide a holistic picture of the regulatory and metabolic networks governing PCNB biodegradation, moving beyond the identification of single pathways to a mechanistic understanding of how microorganisms respond to and process this contaminant. omu.edu.trsemanticscholar.org

Development of Predictive Models Incorporating Isotopic Fractionation Data

The biodegradation of contaminants often leads to isotopic fractionation, where microbes preferentially metabolize molecules containing lighter isotopes (e.g., ¹²C) over those with heavier isotopes (e.g., ¹³C). This results in a progressive enrichment of the heavier isotope in the remaining pool of the contaminant. Analyzing the stable isotope ratios (e.g., δ¹³C) can, therefore, be a powerful tool to track the extent of degradation in the field.

While this approach has been explored for other pesticides, a significant research gap exists for PCNB. researchgate.net Future research should focus on systematic laboratory studies to determine the carbon isotope fractionation (εC) associated with different PCNB degradation pathways. By using this compound as a standard, highly precise measurements can be made. This data can then be used to develop predictive models, such as the Rayleigh equation, to quantify the in-situ degradation of PCNB in contaminated soils and waters. Such models would provide a more accurate assessment of natural attenuation compared to concentration measurements alone, which can be affected by physical processes like sorption and dilution.

Exploration of Novel Applications in Chemical Exposure Assessment and Environmental Forensics

This compound is already a critical tool in analytical chemistry, primarily used as an internal standard for the accurate quantification of PCNB in environmental and biological samples. esslabshop.com This application is crucial for chemical exposure assessment, helping to determine the levels of PCNB in food, soil, and water. epa.govregulations.gov

However, its potential in environmental forensics is an emerging area that warrants further exploration. Environmental forensics aims to identify the source and timing of contamination. itrcweb.orgesaa.org By analyzing the isotopic signature of PCNB contaminants and comparing them to the signatures of potential sources, it may be possible to trace pollution back to its origin. While this is complex, the use of ¹³C-labeled standards is essential for the precise and accurate measurements required for such analyses. Future research could focus on developing standardized methods that use this compound to support forensic investigations of PCNB contamination events.

Table 2: Applications of this compound

| Application Area | Current Use | Future Exploration |

| Chemical Exposure Assessment | Internal standard for accurate quantification in various matrices (food, soil, water). esslabshop.com | Development of more sensitive methods for detecting trace levels in human tissues and fluids to refine human health risk assessments. nih.gov |

| Environmental Forensics | High-purity standard for analytical method validation. esslabshop.com | Use in compound-specific isotope analysis (CSIA) to differentiate between PCNB sources and to age-date environmental releases. itrcweb.org |

| Metabolic Studies | Tracer in laboratory settings to elucidate biotransformation pathways. | In-situ field studies using ¹³C-labeled PCNB to track degradation and fate under real-world environmental conditions. |

Synergistic Effects with Other Environmental Contaminants on Fate and Degradation

PCNB rarely exists in isolation in the environment. It is often part of a complex mixture of other pesticides, industrial chemicals, and their degradation products. epa.gov These co-contaminants can have synergistic or antagonistic effects on the biodegradation of PCNB. For instance, the presence of another chemical could inhibit the enzymes responsible for PCNB degradation, or it could induce the expression of enzymes that also happen to degrade PCNB.

There is a significant lack of research on the synergistic effects of co-contaminants on the fate and degradation of PCNB. nih.govresearchgate.net Future studies should investigate how the presence of other common pollutants (e.g., other organochlorine pesticides, heavy metals, polycyclic aromatic hydrocarbons) affects the microbial degradation of PCNB. This compound can be an invaluable tool in these complex studies, allowing researchers to precisely track the fate of PCNB within a chemical mixture and to determine if its degradation rate is enhanced or inhibited. unimi.it Understanding these interactions is critical for developing effective bioremediation strategies for sites with mixed contamination.

Q & A

Q. What analytical techniques are optimal for detecting and quantifying Pentachloronitrobenzene-13C6 in environmental samples?

Methodological Answer:

- Sample Preparation : Use isotope dilution techniques with labeled internal standards (e.g., ¹³C₆-labeled analogs) to minimize matrix interference .

- Instrumentation :

- GC-MS/MS : Ideal for volatile derivatives; optimize column temperature and ionization parameters to distinguish isotopic peaks .

- LC-HRMS : Preferred for polar metabolites; employ high-resolution mass filters (e.g., Orbitrap) to resolve isotopic clusters .

- Calibration : Prepare calibration curves using serially diluted ¹³C₆ standards in solvent-matched matrices to account for recovery variations .

Q. How to design a controlled experiment to study the environmental degradation of this compound?

Methodological Answer:

- Variables : Test pH, temperature, and microbial activity in soil/water systems. Use unlabeled Pentachloronitrobenzene as a control to track isotopic effects .

- Sampling Intervals : Collect time-series samples (e.g., 0, 7, 14, 21 days) and analyze degradation products via GC-MS/MS with isotopic tracing .

- Controls : Include sterile controls to distinguish biotic vs. abiotic degradation pathways .

Q. What are the critical steps in synthesizing this compound with high isotopic purity?

Methodological Answer:

- Isotopic Labeling : Start with ¹³C₆-benzene precursors and perform nitration/chlorination under anhydrous conditions to prevent isotopic dilution .

- Purification : Use preparative HPLC with a C18 column and validate purity via NMR (¹³C NMR for isotopic enrichment) and HRMS (mass accuracy < 2 ppm) .

- Storage : Dissolve in acetone (100 mg/L) and store in amber vials at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How can factorial design optimize extraction methods for this compound in complex matrices?

Methodological Answer:

- Factors : Test solvent polarity (e.g., acetone vs. hexane), extraction time (30–120 min), and temperature (40–80°C) using a 2³ factorial design .

- Response Variables : Measure recovery rates (%) and matrix interference via signal suppression/enhancement in LC-MS .

- Statistical Analysis : Apply ANOVA to identify significant factors and optimize conditions using response surface methodology (RSM) .

Q. How to resolve data contradictions between LC-MS and GC-MS when quantifying this compound?

Methodological Answer:

- Cross-Validation : Spike samples with ¹³C₆-labeled surrogates and compare recovery rates across methods .

- Interference Check : Analyze blanks to detect carryover (GC-MS) or ion suppression (LC-MS). Adjust chromatographic gradients or derivatization protocols .

- Uncertainty Quantification : Calculate expanded uncertainties (e.g., 95% confidence intervals) for each method and assess overlap .

Q. What computational approaches integrate with experimental data to study the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways in solvated environments using force fields parameterized for chlorinated aromatics .

- QSAR Modeling : Corrogate experimental half-lives with descriptors like logP and Hammett constants to predict environmental persistence .

- Validation : Compare simulated reaction intermediates with LC-HRMS/MS data to refine computational models .

Q. How to validate isotopic purity and assess its impact on environmental fate studies?

Methodological Answer:

- Purity Assessment : Use isotopic ratio mass spectrometry (IRMS) to measure ¹³C enrichment (target: ≥99%) and detect impurities (e.g., ¹²C contamination) .

- Fate Study Design : Compare degradation kinetics of ¹³C₆-labeled vs. unlabeled compounds in microcosms. Significant deviations indicate isotopic effects .

Q. How to evaluate data reliability in studies using this compound?

Methodological Answer:

- Criteria from :

- Reliable with Restrictions : Studies using pre-GLP methods but meeting current validation parameters (e.g., spike recovery 70–130%) .

- Not Reliable : Poor documentation or unresolved interferences (e.g., co-eluting isomers in GC-MS) .